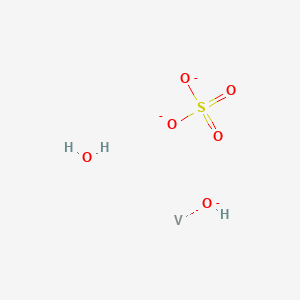
Sulfato de oxidovanadio(3+) hidratado
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Oxidovanadium(IV) complexes have been synthesized and characterized by ESI-HRMS, elemental (CHN) analysis, and spectroscopic (UV-Vis, IR, and EPR) techniques . The synthesis process involves the use of [NNO] donor ligands . During the crystallization process, block-shaped brown crystals were obtained from the methanolic solutions of these Oxidovanadium(IV) complexes .Molecular Structure Analysis
The molecular structure of Oxidovanadium(3+) sulfate hydrate is represented by the formula H3O6SV-3. The geometries of Oxidovanadium(IV) complexes are optimized by the density functional theory (DFT) calculations at the uB3LYP/6-31G**/LANL2DZ level of theory .Chemical Reactions Analysis
Oxidovanadium(IV) complexes have been identified to be an efficient catalyst for the CO2 cycloaddition reaction with epoxides, resulting in up to 100% cyclic carbonate products .Physical and Chemical Properties Analysis
Oxidovanadium(3+) sulfate hydrate is a blue crystalline solid. The physical properties of hydrates share many similarities with ice, yet there are some noted differences .Aplicaciones Científicas De Investigación
Catálisis en reacciones de cicloadición de CO2
Los complejos de oxidovanadio(IV) se han identificado como catalizadores eficientes para la reacción de cicloadición de CO2 con epóxidos, lo que da como resultado hasta el 100% de productos de carbonato cíclico . Estos carbonatos cíclicos son productos químicos de importancia comercial que se utilizan como electrolitos en baterías de iones de litio, disolventes apróticos polares y monómeros para policarbonatos y poliuretanos sin isocianato .
Química bioinorgánica
El papel del vanadio en los sistemas biológicos es intrigante. Los derivados de oxidovanadio(IV) se han estudiado por sus posibles aplicaciones terapéuticas y su capacidad para inhibir diferentes procesos bioquímicos, lo que podría conducir a efectos tóxicos y enfermedades . Sin embargo, el vanadio también es un elemento esencial para la vida, lo que sugiere un doble papel tanto en la promoción como en la inhibición de los procesos vitales .
Química prebiótica
La versatilidad de los derivados de oxidovanadio(IV) para actuar como promotores catalíticos desde el mundo prebiótico es notable. Estos compuestos podrían haber desempeñado un papel en los orígenes de la vida al promover varias reacciones de oxidación cuando se coordinan con una variedad de ligandos .
Astrobiología
Los posibles roles de los derivados de oxidovanadio(IV) en las formas superiores de vida y sus funciones en el mundo prebiótico son objeto de interés astrobiológico. La capacidad de los compuestos para actuar como promotores de reacciones de oxidación los hace relevantes para los estudios sobre las condiciones químicas que podrían haber apoyado la aparición de la vida .
Actividad mimética de la insulina
La investigación ha demostrado que los complejos de oxidovanadio(IV) pueden tener efectos significativos sobre la secreción de insulina en condiciones hiperglucémicas, lo que sugiere posibles aplicaciones en el tratamiento y el manejo de la diabetes .
Química ambiental
La aplicación de complejos de oxidovanadio(IV) en química ambiental, particularmente en el uso sostenible de CO2, está avanzando rápidamente. Estos complejos se utilizan para transformar CO2 en productos químicos de valor agregado, abordando el desafío de su inercia termodinámica y cinética .
Mecanismo De Acción
Target of Action
Oxidovanadium(3+) sulfate hydrate, like other vanadium compounds, has been shown to have a variety of biological effects . The primary targets of this compound are often proteins and enzymes in the body. For instance, it has been found to interact with insulin receptors, enhancing their activity . This interaction plays a crucial role in the compound’s antidiabetic properties .
Mode of Action
The mode of action of oxidovanadium(3+) sulfate hydrate involves its interaction with its targets, leading to changes in their function. For instance, when interacting with insulin receptors, it enhances their activity, leading to increased insulin sensitivity . This results in improved glucose uptake and metabolism, which is beneficial for individuals with diabetes .
Biochemical Pathways
The compound affects several biochemical pathways. One of the key pathways is the insulin signaling pathway. By enhancing the activity of insulin receptors, oxidovanadium(3+) sulfate hydrate improves the efficiency of this pathway, leading to better glucose metabolism . Additionally, it has been found to be involved in the CO2 cycloaddition reaction with epoxides, resulting in up to 100% cyclic carbonate products .
Pharmacokinetics
It is known that vanadium compounds generally have poor absorption in the gastrointestinal tract
Result of Action
The result of the action of oxidovanadium(3+) sulfate hydrate is primarily seen in its antidiabetic effects. It enhances insulin sensitivity, leading to improved glucose metabolism . This can help to regulate blood glucose levels in individuals with diabetes. Additionally, it has been found to catalyze the CO2 cycloaddition reaction with epoxides, leading to the formation of cyclic carbonate products .
Action Environment
The action of oxidovanadium(3+) sulfate hydrate can be influenced by various environmental factors. For instance, its antidiabetic effects are more pronounced under hyperglycemic conditions . Additionally, the efficiency of its catalytic activity in the CO2 cycloaddition reaction may be influenced by factors such as temperature and pH
Safety and Hazards
Direcciones Futuras
Research that deals with sustainable use of CO2 in producing value-added chemicals is advancing at a rapid rate . Oxidovanadium(IV) complexes have been identified to be an efficient catalyst for the CO2 cycloaddition reaction with epoxides, resulting in up to 100% cyclic carbonate products . These findings not only provide an accessible model system to exploit V-based complexes as potential simple, safe, and effective multifunctional antitumor agents but also open up a rational approach to shed new light on the selection and optimization of ideal drug candidates .
Análisis Bioquímico
Biochemical Properties
Oxidovanadium(3+) sulfate hydrate has been found to interact with various enzymes, proteins, and other biomolecules . For instance, it has been shown to play a role in lipid, DNA, and protein synthesis, glucose transport and metabolism, and insulin-mimetic activity . It also has mitogenic effects on different types of cells .
Cellular Effects
The effects of Oxidovanadium(3+) sulfate hydrate on cells are diverse and significant . It has been found to have antitumor properties, inhibiting the viability of osteosarcoma cells in a dose-dependent manner . It also influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, Oxidovanadium(3+) sulfate hydrate exerts its effects through various mechanisms . It has been found to bind with biomolecules, inhibit or activate enzymes, and cause changes in gene expression . For example, it has been identified as an efficient catalyst for the CO2 cycloaddition reaction with epoxides .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Oxidovanadium(3+) sulfate hydrate can change over time . It has been observed that the compound’s stability, degradation, and long-term effects on cellular function can vary in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of Oxidovanadium(3+) sulfate hydrate can vary with different dosages in animal models . For instance, it has been found that the compound can improve glycemia in streptozotocin-induced diabetic rats when administered at a dosage of 30 mg/kg .
Metabolic Pathways
Oxidovanadium(3+) sulfate hydrate is involved in various metabolic pathways . It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels .
Transport and Distribution
Oxidovanadium(3+) sulfate hydrate is transported and distributed within cells and tissues . It can interact with transporters or binding proteins, and can affect its localization or accumulation .
Subcellular Localization
The subcellular localization of Oxidovanadium(3+) sulfate hydrate can affect its activity or function . It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of oxidovanadium(3+) sulfate hydrate can be achieved through a precipitation reaction.", "Starting Materials": [ "Vanadium(III) chloride", "Sulfuric acid", "Water" ], "Reaction": [ "Dissolve vanadium(III) chloride in water to form a clear solution", "Gradually add sulfuric acid to the solution with stirring", "A white precipitate of oxidovanadium(3+) sulfate will form", "Filter the precipitate and wash with water to remove any impurities", "Dry the product in an oven at 60-70°C to obtain oxidovanadium(3+) sulfate hydrate" ] } | |
Número CAS |
123334-20-3 |
Fórmula molecular |
H2O6SV |
Peso molecular |
181.02 g/mol |
Nombre IUPAC |
oxovanadium(2+);sulfate;hydrate |
InChI |
InChI=1S/H2O4S.H2O.O.V/c1-5(2,3)4;;;/h(H2,1,2,3,4);1H2;;/q;;;+2/p-2 |
Clave InChI |
DKCWBFMZNUOFEM-UHFFFAOYSA-L |
SMILES |
O.[OH-].[O-]S(=O)(=O)[O-].[V] |
SMILES canónico |
O.[O-]S(=O)(=O)[O-].O=[V+2] |
Números CAS relacionados |
12439-96-2 16840-96-3 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


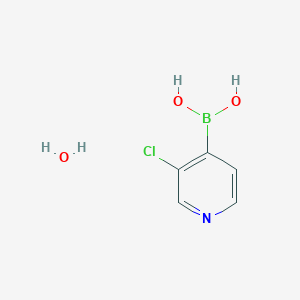
![5-Bromo-4-chloro-2-(methylthio)-7h-pyrrolo[2,3-d]pyrimidine](/img/structure/B169281.png)


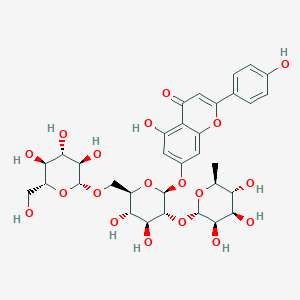
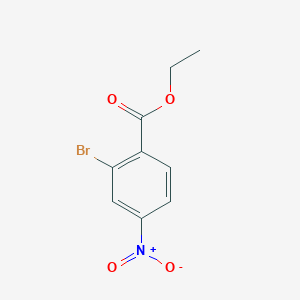
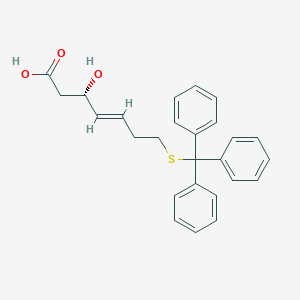

![3-chloro-N-[(4-methoxyphenyl)methyl]aniline](/img/structure/B169299.png)
![3-Chloro-5-fluorobenzo[d]isoxazole](/img/structure/B169304.png)




